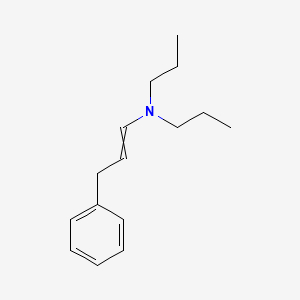
3-Phenyl-N,N-dipropylprop-1-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-N,N-dipropylprop-1-en-1-amine is an organic compound with the molecular formula C15H23N It is a member of the amine class of compounds, characterized by the presence of a phenyl group attached to a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N,N-dipropylprop-1-en-1-amine typically involves the reaction of a phenylpropylamine derivative with propylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
3-Phenyl-N,N-dipropylprop-1-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives.
科学的研究の応用
3-Phenyl-N,N-dipropylprop-1-en-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
作用機序
The mechanism of action of 3-Phenyl-N,N-dipropylprop-1-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling pathways.
類似化合物との比較
3-Phenyl-N,N-dipropylprop-1-en-1-amine can be compared with other similar compounds, such as:
3-Phenylpropylamine: This compound has a similar structure but lacks the dipropyl groups. It is used in similar applications but may have different chemical properties and reactivity.
N,N-Dipropylamine: This compound lacks the phenyl group and has different chemical properties and applications.
Phenylpropylamine Derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various fields of research and industry.
特性
CAS番号 |
849551-03-7 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC名 |
3-phenyl-N,N-dipropylprop-1-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-3-12-16(13-4-2)14-8-11-15-9-6-5-7-10-15/h5-10,14H,3-4,11-13H2,1-2H3 |
InChIキー |
FJOSGCFENSWJDG-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C=CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


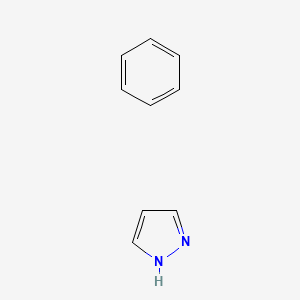

![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
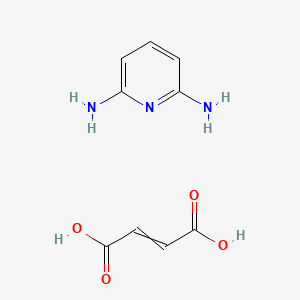
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)

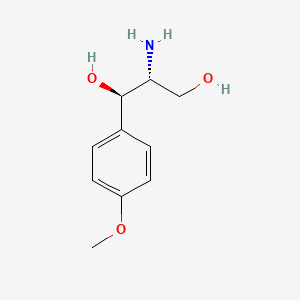
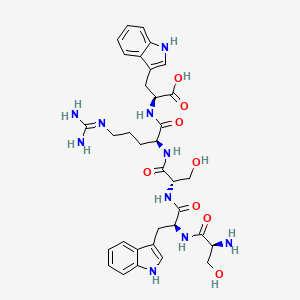

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)

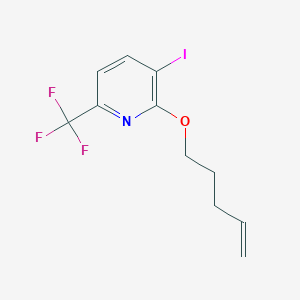
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
